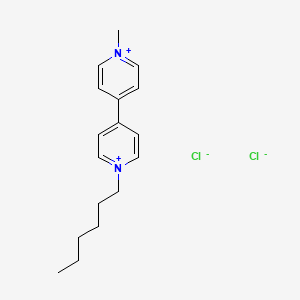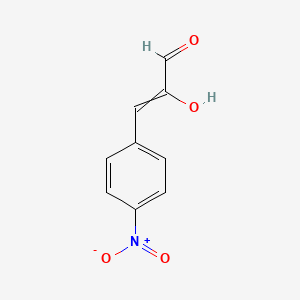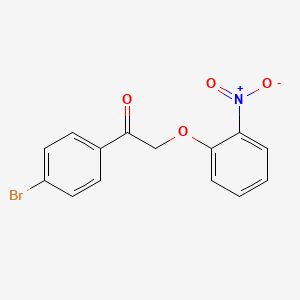![molecular formula C16H20Br2 B14312621 2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo- CAS No. 112439-98-2](/img/structure/B14312621.png)
2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- is a compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms attached to the bicyclo[2.2.2]oct-2-ene framework. The bicyclo[2.2.2]oct-2-ene structure is notable for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- typically involves the bromination of bicyclo[2.2.2]oct-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the bicyclic framework. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- may involve large-scale bromination reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent product quality and yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent bicyclo[2.2.2]oct-2-ene.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[2.2.2]oct-2-ene derivatives.
Reduction Reactions: The major product is bicyclo[2.2.2]oct-2-ene.
Oxidation Reactions: Products include oxidized derivatives such as ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and selectivity towards specific targets. The exact molecular pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: The parent compound without bromine atoms.
2,3-Diazabicyclo[2.2.2]oct-2-ene: A related compound with nitrogen atoms in the bicyclic framework.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A compound with carboxylic acid functional groups.
Uniqueness
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and chemical properties. The bromine atoms enhance the compound’s ability to undergo substitution and reduction reactions, making it a versatile intermediate in organic synthesis. Additionally, the rigidity and stability of the bicyclic structure contribute to its unique behavior in various chemical and biological contexts.
Propiedades
Número CAS |
112439-98-2 |
|---|---|
Fórmula molecular |
C16H20Br2 |
Peso molecular |
372.14 g/mol |
Nombre IUPAC |
2-bromo-3-(3-bromo-2-bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C16H20Br2/c17-15-11-5-1-9(2-6-11)13(15)14-10-3-7-12(8-4-10)16(14)18/h9-12H,1-8H2 |
Clave InChI |
AGPBIPTZUQKKKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C(=C2Br)C3=C(C4CCC3CC4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


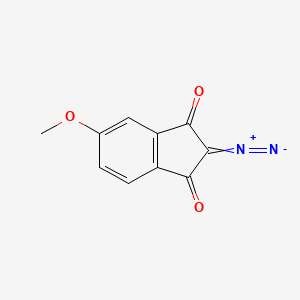
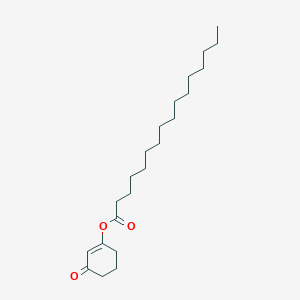
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
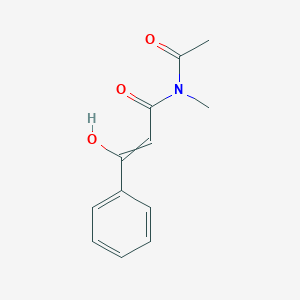
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
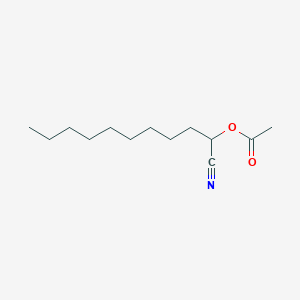

![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
